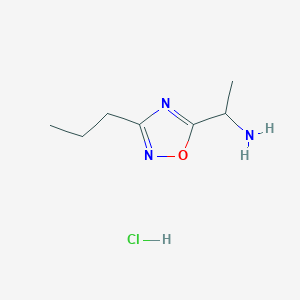
1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride is a compound belonging to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.
Preparation Methods
The synthesis of 1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride typically involves the cyclocondensation of arylamidoximes with aldehydes. One common method includes the use of n-butanal and arylamidoximes, followed by oxidation using manganese dioxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The oxadiazole ring allows for substitution reactions, where different substituents can be introduced to modify its properties.
Common reagents used in these reactions include manganese dioxide for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride has shown promise in several biological assays, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli , which are common pathogens responsible for severe infections. The antimicrobial efficacy was assessed using the disc diffusion method, revealing zones of inhibition comparable to standard antibiotics.
| Microorganism | Zone of Inhibition (mm) | Control (Antibiotic) |
|---|---|---|
| Staphylococcus aureus | 18 | 20 (Ciprofloxacin) |
| Escherichia coli | 15 | 22 (Gentamicin) |
Anticancer Activity
In vitro studies have also explored the anticancer properties of this compound. Notably, it exhibited cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC₅₀ (µM) | Growth Inhibition (%) |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | 75 |
| MDA-MB-231 (Breast Cancer) | 10.0 | 80 |
| HCT116 (Colon Cancer) | 15.0 | 70 |
These findings suggest that the compound may interfere with cellular proliferation pathways, although the exact mechanisms remain to be elucidated.
Case Study 1: Antimicrobial Efficacy
A study conducted by Prabhakar et al. evaluated various oxadiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study employed a systematic approach involving synthesis, characterization via NMR and mass spectrometry, and biological assays to validate efficacy .
Case Study 2: Anticancer Potential
Research published in the Journal of Medicinal Chemistry explored the anticancer potential of oxadiazole derivatives. The study found that compounds with structural similarities to this compound showed significant growth inhibition across multiple cancer cell lines. This was attributed to their ability to induce apoptosis and disrupt cell cycle progression .
Mechanism of Action
The mechanism of action of 1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride involves its interaction with specific molecular targets. The compound’s oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride can be compared with other oxadiazole derivatives, such as:
- 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propylamine hydrochloride
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 3-(3-(2-(Dimethylamino)ethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C7H14ClN3O |
|---|---|
Molecular Weight |
191.66 g/mol |
IUPAC Name |
1-(3-propyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N3O.ClH/c1-3-4-6-9-7(5(2)8)11-10-6;/h5H,3-4,8H2,1-2H3;1H |
InChI Key |
SKAWFVMMBXLYSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















